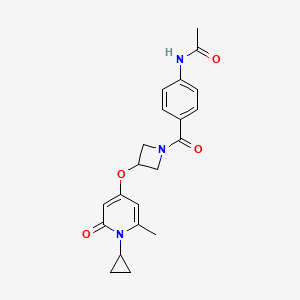

![molecular formula C18H21N3O4S B2545433 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 1170225-42-9](/img/structure/B2545433.png)

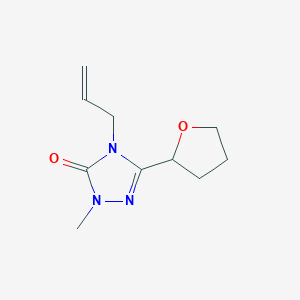

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative that is likely to exhibit interesting chemical and physical properties due to its complex structure, which includes a benzo[d][1,3]dioxole moiety, a morpholine ring, and a thiophene unit. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, the synthesis of a related compound, 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, was achieved by reacting a triazolone derivative with morpholine and formaldehyde . This suggests that the synthesis of the compound of interest might also involve similar steps, such as the use of morpholine and a suitable carbonyl compound to introduce the urea functionality.

Molecular Structure Analysis

The molecular structure of urea derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. The paper on the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds used single-crystal X-ray diffraction to confirm the structure of the ureas in the crystalline state . Similarly, the second paper determined the structure of the synthesized compound using IR, 1H-NMR, and 13C-NMR spectral data . These techniques could be applied to the compound of interest to elucidate its structure.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, particularly those involving their functional groups. The first paper discusses the association of urea derivatives with benzoates and naphthyridines, which involves hydrogen bonding interactions . This indicates that the compound of interest may also form hydrogen-bonded complexes with appropriate partners, given its urea moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their substituents. The first paper studied the substituent effect on the association of urea derivatives with other molecules . The electronic properties of the substituents can affect the strength and nature of the interactions. The second paper provided theoretical calculations of various properties such as bond angles, bond lengths, HOMO-LUMO energy, and electronegativity for a related compound . These calculations can be used to predict similar properties for the compound of interest, which would be valuable for understanding its reactivity and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility, showed antiacetylcholinesterase activity. This research suggests the potential for developing new inhibitors for acetylcholinesterase, with implications for treating diseases like Alzheimer's. The flexibility of the spacer and the substitution of the benzyl group with a cyclohexyl group highlighted the importance of the structural elements in achieving high inhibitory activities (Vidaluc et al., 1995).

Chemical Synthesis Techniques

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was demonstrated for the synthesis of ureas. This method offers good yields without racemization, indicating a versatile approach to urea synthesis from carboxylic acids, with potential applications in various fields of medicinal chemistry and drug development (Thalluri et al., 2014).

Antiepileptic Properties

Novel 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) urea derivatives were synthesized and evaluated for their antiepileptic properties. Preliminary screening indicated significant activity in models for epilepsy, highlighting the potential for developing new antiepileptic medications (Prakash & Raja, 2011).

Self-Assembly and Biocompatibility

Poly(amino acid) end-capped poly(ethylene glycol) and poly(2-methyl-2-oxazoline) were prepared, showcasing the self-assembly of these amphiphilic block copolymers in water. The study provides insights into the development of biocompatible materials with potential applications in drug delivery and tissue engineering (Obeid & Scholz, 2011).

Anion Recognition

A bis-urea and a bis-thiourea host demonstrated selective binding of dihydrogenphosphate over other anions, with the bis-thiourea showing stronger binding. This research opens avenues for the development of neutral receptors for anion recognition, with potential applications in sensing and separation technologies (Nishizawa et al., 1995).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(20-14-1-2-16-17(9-14)25-12-24-16)19-10-15(13-3-8-26-11-13)21-4-6-23-7-5-21/h1-3,8-9,11,15H,4-7,10,12H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJLDTGWTARGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)

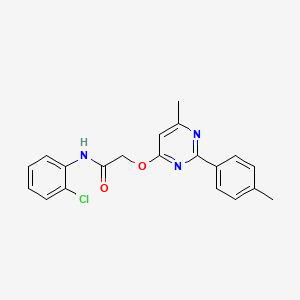

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2545356.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)

![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2545370.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)